molecular formula C13H17NOS B177077 1-(4-Methoxybenzothioyl)piperidine CAS No. 42285-17-6

1-(4-Methoxybenzothioyl)piperidine

Cat. No.: B177077
CAS No.: 42285-17-6
M. Wt: 235.35 g/mol
InChI Key: CYUHVSHBDSLRNA-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzothioyl)piperidine is a piperidine derivative featuring a 4-methoxybenzenesulfonyl (thiobenzoyl) group attached to the piperidine nitrogen. The methoxy group at the para position of the benzene ring may influence electronic and steric interactions, affecting binding to biological targets such as enzymes or receptors .

Properties

CAS No.

42285-17-6

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

(4-methoxyphenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C13H17NOS/c1-15-12-7-5-11(6-8-12)13(16)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

CYUHVSHBDSLRNA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=S)N2CCCCC2

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCCCC2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including 1-(4-Methoxybenzothioyl)piperidine, exhibit significant anticancer properties. Studies have shown that modifications to the piperidine structure can enhance antiproliferative effects against various cancer cell lines. For instance, compounds similar to this have demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7 and MDA-MB-231) and ovarian cancer cells (OVCAR-3) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that piperidine derivatives can inhibit bacterial growth, with some studies highlighting their effectiveness against Gram-positive bacteria. The antimicrobial activity of 1-(4-Methoxybenzothioyl)piperidine suggests potential applications in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

Piperidine derivatives have been shown to modulate inflammatory pathways. For example, certain compounds can inhibit the production of tumor necrosis factor-alpha (TNFα) in immune cells, indicating potential therapeutic avenues for inflammatory diseases .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in disease progression. For instance, it has been noted for inhibiting coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in hormone-dependent tumors . This inhibition could be beneficial in cancer treatment strategies.

Antitumor Efficacy

A study evaluating the antiproliferative effects of benzoylpiperidine derivatives revealed significant activity against various cancer cell lines. Modifications to the piperidine structure were found to enhance anticancer properties significantly .

Antimicrobial Testing

In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results for piperidine derivatives, suggesting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 1-(4-Methoxybenzothioyl)piperidine and related piperidine derivatives:

Compound Name Substituent Position/Group Key Structural Features Biological Activity/Relevance Reference
1-(4-Methoxybenzothioyl)piperidine 4-Methoxybenzenesulfonyl (N-position) Sulfonyl linkage, para-methoxy substitution Hypothesized interactions with S1R ligands
1-(4-Methoxybenzyl)piperidine 4-Methoxybenzyl (N-position) Benzyl group, no sulfonyl linkage Precursor for AMPA receptor ligands
3-MeO-PCP 3-Methoxyphenyl-cyclohexyl (N-position) Cyclohexyl spacer, meta-methoxy substitution NMDA receptor antagonist
BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)-piperidine) Benzo[b]thiophen-2-yl-cyclohexyl Arylcyclohexylamine scaffold Trypanothione reductase (TryR) inhibitor
Compound 7a () 4-Methoxyphenylsulfonyl-triazole hybrid Hybrid sulfonyl-triazole-piperidine system Synthesized for antimicrobial screening
1-BCP (1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine) 1,3-Benzodioxol-5-ylcarbonyl Carbonyl linkage, fused dioxole ring AMPA receptor affinity, anti-fatigue effects
Compound 6 () 4-Hydroxy-3-methoxybenzyl-piperidine Hydroxy-methoxy substitution on benzyl α-Glucosidase inhibition (IC₅₀ = 0.207 mM)
Key Observations:
  • Sulfonyl vs. Carbonyl Linkages : The sulfonyl group in 1-(4-Methoxybenzothioyl)piperidine may enhance hydrogen-bonding interactions compared to carbonyl analogs like 1-BCP. This could improve target binding but reduce metabolic stability .
  • Substituent Position : The para-methoxy group in the target compound contrasts with meta-substituted derivatives like 3-MeO-PCP. Positional differences significantly alter receptor selectivity; for example, 3-MeO-PCP acts as an NMDA antagonist, while para-substituted analogs may favor sigma-1 receptor (S1R) interactions .
  • Hybrid Systems : Compound 7a () demonstrates that hybridizing the sulfonyl-piperidine core with triazole moieties can expand biological activity, though antimicrobial results are pending .

Pharmacological and Binding Comparisons

Sigma-1 Receptor (S1R) Ligands ():

Piperidine derivatives with bulky hydrophobic substituents (e.g., 1-(3-phenylbutyl)piperidine in RC-33 analogs) exhibit RMSD values > 2.5 Å in docking studies, indicating flexible binding modes. The 4-methoxybenzenesulfonyl group in the target compound may occupy a similar hydrophobic cavity near helices α4/α5, but its smaller size compared to phenylbutyl groups could reduce binding affinity unless compensated by salt-bridge interactions with Glu172 .

Enzyme Inhibition ( and ):
  • Compound 6 (4-hydroxy-3-methoxybenzyl-piperidine) inhibits α-glucosidase with mixed-type inhibition (Ki = 0.101 mM), outperforming acarbose. The hydroxyl group enhances polar interactions with the enzyme’s active site .
  • 1-BCP’s benzodioxolylcarbonyl group confers AMPA receptor affinity, suggesting that electronic effects (e.g., methoxy vs. dioxole) modulate receptor-ligand interactions .
Antagonist Activity ():

3-MeO-PCP’s cyclohexyl spacer and meta-methoxy group enable NMDA receptor blockade, a mechanism absent in para-methoxy derivatives. This highlights the critical role of substituent orientation in receptor specificity .

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